molecular formula C13H12N4O2S B2384164 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide CAS No. 1797727-21-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide

Cat. No.: B2384164
CAS No.: 1797727-21-9
M. Wt: 288.33
InChI Key: KFDRLHNGLMQWJT-UHFFFAOYSA-N
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Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .


Molecular Structure Analysis

The molecular formula of this compound is C9H11N3O2S . Its average mass is 225.268 Da and its monoisotopic mass is 225.057197301 Da . The compound has a 3D structure which can be downloaded from certain databases .

Scientific Research Applications

Fluorescence Sensing and Medical Applications

Carboxamide-based compounds, similar in structure to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide, have been developed as fluorescence sensors for detecting metal ions like Hg2+, Zn2+, and Cd2+. A study by Kiani et al. (2020) demonstrated the use of N-(thiazole-2-yl) picolinamide (L) in the detection of these ions through an off–on switch sensor protocol. The compound exhibited significant fluorescence intensity increases upon the addition of Zn2+, attributed to the chelation-enhanced fluorescence (CHEF) effect. The ligand and its complexes with these metals showed very low toxicity on the PC12 cell line, suggesting potential for a wide range of future medical applications (Kiani et al., 2020).

Catalysis and Antibacterial Activity

Another study by Kiani et al. (2020) on a Cu(II)-carboxamide complex derived from N-(thiazole-2-yl) picolinamide demonstrated its application in catalysis and as an antibacterial agent. The complex, along with CuO nanoparticles derived from it, showed promising catalytic activity in the CuAAC reaction, a type of click chemistry, and exhibited comparable antibacterial activity to the antibiotic penicillin (Kiani et al., 2020).

Herbicidal Activity

Compounds structurally related to this compound, specifically thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, have been synthesized and found to exhibit auxin-like herbicidal symptoms. Their activity was higher on dicotyledonous species compared to monocotyledonous species, indicating potential use in selective weed control (Hegde & Mahoney, 1993).

Safety and Hazards

The safety and hazards associated with this compound are not available . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

As this compound is classified as experimental , future research could involve exploring its potential uses, determining its mechanism of action, and conducting safety and efficacy trials.

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-11(9-4-1-2-6-14-9)17-13-16-8-5-3-7-15-12(19)10(8)20-13/h1-2,4,6H,3,5,7H2,(H,15,19)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRLHNGLMQWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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